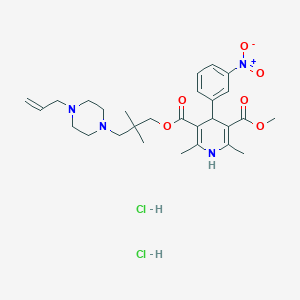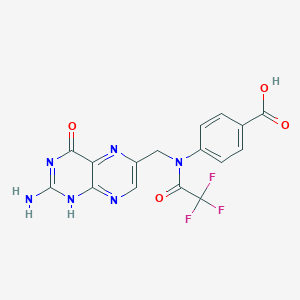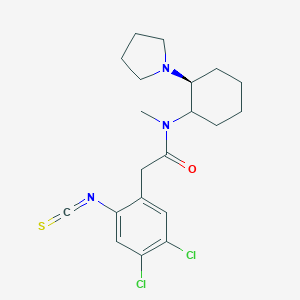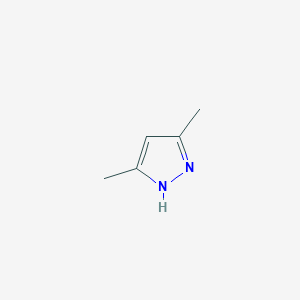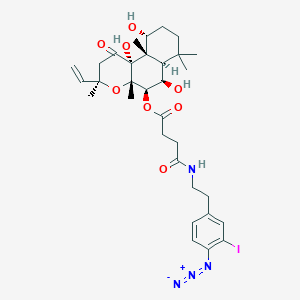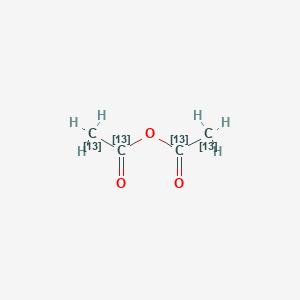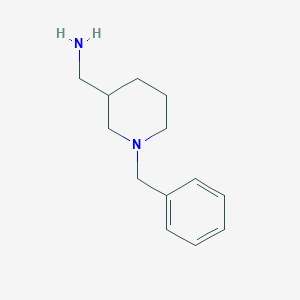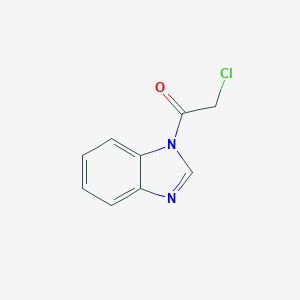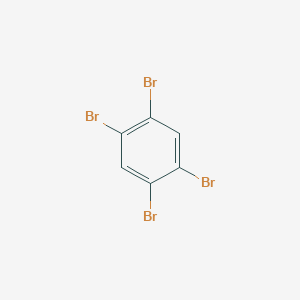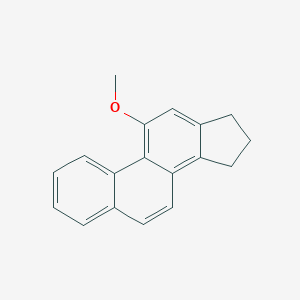
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene, also known as tetrahydropalmatine (THP), is a naturally occurring alkaloid found in several plant species, including Corydalis yanhusuo and Stephania japonica. THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, THP has gained the attention of researchers due to its potential therapeutic applications in various fields.
Mechanism Of Action
The exact mechanism of action of THP is not fully understood, but it is thought to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. THP has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. THP has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in anxiety and sedation.
Biochemical And Physiological Effects
THP has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. THP has also been shown to reduce anxiety-like behavior and increase sleep in animal models. THP has been investigated for its potential use in the treatment of several neurological and psychiatric disorders, including anxiety disorders, depression, and schizophrenia.
Advantages And Limitations For Lab Experiments
THP has several advantages for use in lab experiments. It is readily available and can be synthesized relatively easily. THP has also been shown to have low toxicity and few side effects in animal models. However, THP has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. THP also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on THP. One potential direction is the investigation of THP's potential use in the treatment of addiction. THP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could elucidate its potential use in treating addiction in humans. Another potential direction is the investigation of THP's potential use in the treatment of pain. THP has been shown to have analgesic effects in animal models, and further research could elucidate its potential use in treating pain in humans. Finally, the investigation of THP's potential use in the treatment of psychiatric disorders, such as anxiety and depression, is another potential future direction for research.
Synthesis Methods
THP can be synthesized from the alkaloid tetrahydroberberine (THB) through a process known as demethylation. THB can be extracted from several plant species, including Berberis vulgaris and Coptis chinensis. The demethylation of THB can be achieved through various methods, including chemical and enzymatic reactions.
Scientific Research Applications
THP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, sedative, and anticonvulsant effects in animal models. THP has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
CAS RN |
117696-92-1 |
|---|---|
Product Name |
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene |
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-13-6-4-8-14(13)16-10-9-12-5-2-3-7-15(12)18(16)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChI Key |
IGZCTOXRRSVQKH-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
Canonical SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
Other CAS RN |
117696-92-1 |
synonyms |
16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene 16,17-DMCPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
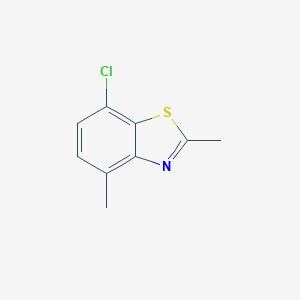
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
